molecular formula C14H18N2O4 B1677826 Oxadixyl CAS No. 77732-09-3

Oxadixyl

Cat. No. B1677826
CAS RN: 77732-09-3
M. Wt: 278.3 g/mol
InChI Key: UWVQIROCRJWDKL-UHFFFAOYSA-N
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Description

Oxadixyl is an oxazolidinone that is N-(2,6-dimethylphenyl)-2-methoxyacetamide in which the amide hydrogen is replaced by a 2-oxo-1,3-oxazolidin-3-yl group . It is a systemic fungicide used to treat seeds of a variety of food crops, as well as lawns .


Synthesis Analysis

While specific synthesis information for Oxadixyl was not found, oxadiazoles, a related class of compounds, have been synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

Oxadixyl has a molecular formula of C14H18N2O4 . Its average mass is 278.304 Da and its monoisotopic mass is 278.126648 Da .


Physical And Chemical Properties Analysis

Oxadixyl has a molecular weight of 278.30 g/mol . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Residue and Dissipation Studies

Oxadixyl, along with cymoxanil, has been extensively used for controlling downy mildew in cucumbers. Studies on these pesticides have focused on monitoring residue levels in cucumbers under different conditions, employing methodologies like the quick, easy, cheap, effective, rugged, and safe (QuEChERS) method for analysis. Findings suggest that the dissipation of oxadixyl adheres to first-order kinetics, with half-lives ranging from 1.8 to 3.1 days. The study also highlighted that the residue levels of oxadixyl in cucumbers were within the maximum residue limits (MRLs) set by China, indicating acceptable risks for consumers. This research provides reference data for the scientific and rational use of oxadixyl and cymoxanil in agriculture Jiqiao Fan & Li Li, 2022.

Metal Complexes and Catalysis

Oxadixyl, related to oxadiazoles, has shown potential in various scientific applications due to its ability to form metal complexes. These complexes have been studied for their enhanced characteristics and diverse applications, ranging from medicinal chemistry to optoelectronics. The interaction with metals, particularly transition metals, has been noted to augment the intrinsic properties of oxadiazoles. This broad overview of metal complexes containing oxadiazole moieties underscores their versatile applications and the principal synthetic approaches for their preparation Giovanni Salassa & A. Terenzi, 2019.

Environmental and Analytical Chemistry

The environmental implications of oxadixyl have also been a subject of study, particularly in terms of its detection and quantification in various matrices such as wines. A direct injection liquid chromatography-tandem mass spectrometry (LC/MS/MS) method was developed and validated for this purpose, demonstrating high recoveries and precision for both red and white wines. This method facilitates high-throughput screening with minimal sample preparation, offering a robust tool for monitoring oxadixyl residues in the food industry A. Mirzoian & J. Ammann, 2014.

Safety And Hazards

Oxadixyl is harmful if swallowed . In case of skin contact, it is recommended to wash immediately with plenty of water . If swallowed, it is advised not to induce vomiting unless directed to do so by medical personnel .

Future Directions

The development of agrochemicals with high efficiency, high safety, low use rate, low resistance, and good cost-effectiveness is a major challenge. Oxadixyl, as a systemic fungicide, could play a role in this future direction .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-10-5-4-6-11(2)13(10)16(12(17)9-19-3)15-7-8-20-14(15)18/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVQIROCRJWDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032631
Record name Oxadixyl
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Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Merck Index] Colorless crystalline solid; [Dr. Ehrenstorfer GmbH MSDS]
Record name Oxadixyl
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Vapor Pressure

0.00000002 [mmHg]
Record name Oxadixyl
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Product Name

Oxadixyl

CAS RN

77732-09-3
Record name Oxadixyl
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Record name Oxadixyl [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxadixyl
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Record name OXADIXYL
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Synthesis routes and methods I

Procedure details

236.1 g (0.75 mol) 2-Chloroethyl 2-(methoxyacetyl)-2-(2,6-dimethylphenyl)-hydrazinecarboxylate, 375 ml xylene and 187 ml water are stirred with external cooling, while 82.5 ml (0.82 mol) of an aqueous solution of sodium hydroxide (containing ~0.4 g NaOH per ml) are added at a rate to maintain the internal temperature at approx. 20°. The mixture is stirred after completion of the addition for 1 hour at 20°, and for 2 hours at 0°. The solid is filtered off, washed with 150 ml water and dried to yield the title compound as a slightly coloured solid, m.p. 102°-103°.
Name
2-Chloroethyl 2-(methoxyacetyl)-2-(2,6-dimethylphenyl)-hydrazinecarboxylate
Quantity
236.1 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
82.5 mL
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reactant
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0 (± 1) mol
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reactant
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Name
Quantity
187 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

11.8 g (0.0375 mol) 2-Chloroethyl 2-(methoxyacetyl)-2-(2,6-dimethylphenyl)-hydrazinecarboxylate are added portion-wise to a suspension of 2.0 g sodium hydride (in form of about 55% by weight in mineral oil) in 100 ml absolute toluene at room temperature under a blanket of nitrogen. The reaction temperature rises gradually during this addition up to 40°. After the addition is complete the mixture is stirred during 30 minutes without cooling and afterwards cooled to 10°. The unreacted sodium hydride is then destroyed with ethanol, the obtained solution washed with water dried with MgSO4 and the solvent removed in vacuo to give the end title compound which is recrystallised from ethanol to yield the title compound as colourless crystals. m.p. 103°-104°.
Name
2-Chloroethyl 2-(methoxyacetyl)-2-(2,6-dimethylphenyl)-hydrazinecarboxylate
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
COCC(=O)N(NC(=O)OCCCl)c1c(C)cccc1C
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Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Quantity
Extracted from reaction SMILES
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxadixyl
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